

Application Notes and Protocols: The Use of Rapamycin in Animal Models

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Compound of Interest

Compound Name: *Ihric*

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These application notes provide a comprehensive overview of the use of Rapamycin in preclinical animal models. This document covers its mechanism of action, key applications, and detailed protocols for in vivo studies, including data on efficacy and toxicity.

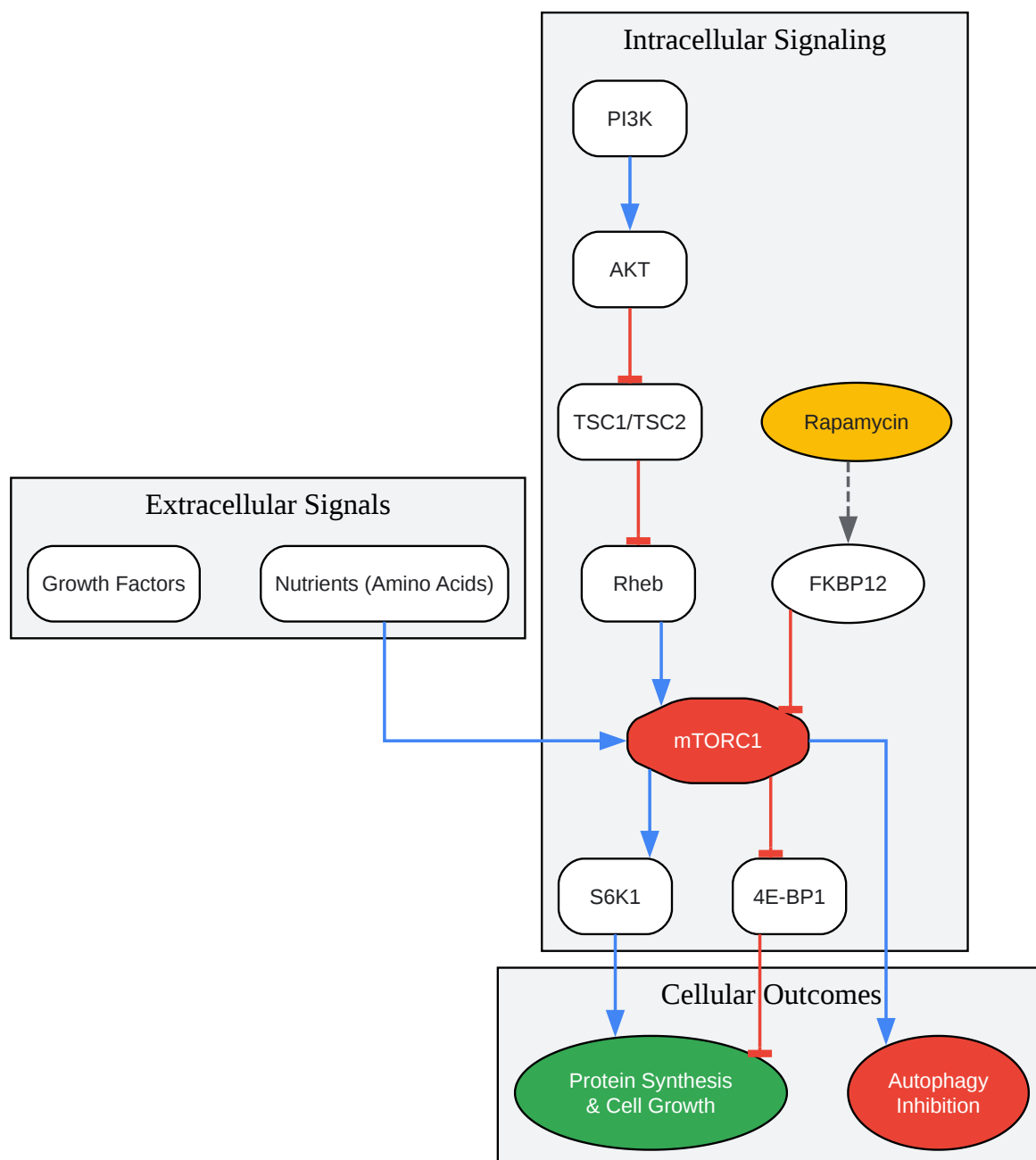
Introduction to Rapamycin

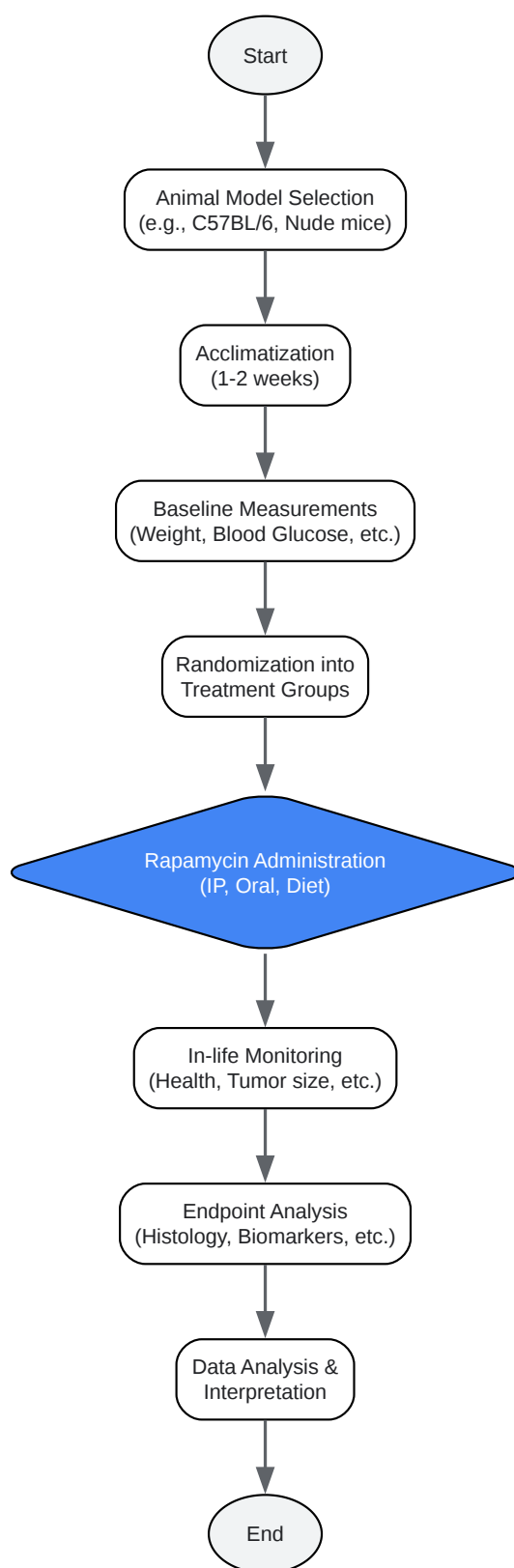
Rapamycin is a macrolide compound first discovered as a potent antifungal agent. It has since been identified as a key inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.^{[1][2][3]} By inhibiting mTOR, Rapamycin has demonstrated significant therapeutic potential in various disease models, including cancer, autoimmune disorders, and age-related pathologies.^{[4][5][6]}

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12.^[3] This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.^{[1][7]} mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.^{[1][7]} While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.^[8]

The mTOR signaling pathway is a critical regulator of numerous cellular processes.[1][7]
Dysregulation of this pathway is implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][8]





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